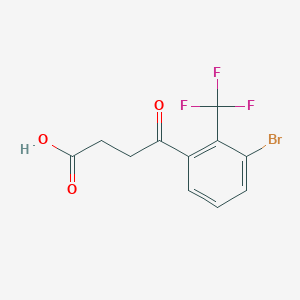

4-(3-Bromo-2-trifluoromethylphenyl)-4-oxo-butyric acid

説明

特性

分子式 |

C11H8BrF3O3 |

|---|---|

分子量 |

325.08 g/mol |

IUPAC名 |

4-[3-bromo-2-(trifluoromethyl)phenyl]-4-oxobutanoic acid |

InChI |

InChI=1S/C11H8BrF3O3/c12-7-3-1-2-6(10(7)11(13,14)15)8(16)4-5-9(17)18/h1-3H,4-5H2,(H,17,18) |

InChIキー |

ACJACJHJOMKLNW-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)C(=O)CCC(=O)O |

製品の起源 |

United States |

準備方法

Steps:

Synthesis of 4-(2-Trifluoromethylphenyl)-4-oxo-butyric Acid :

- React 2-trifluoromethylbenzoyl chloride with diethyl succinate via Friedel-Crafts acylation (if feasible) or via nucleophilic acyl substitution.

- Hydrolyze the ester intermediate under acidic or alkaline conditions to yield the free acid.

Bromination of the Aromatic Ring :

- Dissolve the keto acid in dichloromethane (DCM) at 0°C.

- Add bromine (Br₂, 1.1 equiv) dropwise.

- Warm to room temperature and stir until completion (monitored by TLC).

- Concentrate under reduced pressure and purify via recrystallization (e.g., DCM/hexane).

Key Reaction :

$$

\text{4-(2-Trifluoromethylphenyl)-4-oxo-butyric acid} + \text{Br}_2 \xrightarrow{\text{DCM, 0°C → RT}} \text{4-(3-Bromo-2-trifluoromethylphenyl)-4-oxo-butyric acid}

$$

- The electron-withdrawing trifluoromethyl group directs bromination to the meta position (C3 of the phenyl ring).

- Harsh conditions may be required due to the deactivated aromatic system.

Cross-Coupling Approach Using Suzuki-Miyaura Reaction

This method constructs the aryl moiety with pre-installed substituents before attaching the keto acid chain.

Steps:

Synthesis of 3-Bromo-2-trifluoromethylphenylboronic Acid :

- Prepare via lithiation of 1-bromo-2-trifluoromethylbenzene followed by reaction with triisopropyl borate.

Coupling with Keto Acid Precursor :

- React the boronic acid with a bromo-substituted γ-keto ester (e.g., ethyl 4-bromo-4-oxobutyrate) using a palladium catalyst (e.g., Pd(PPh₃)₄).

- Hydrolyze the ester to the carboxylic acid under basic conditions (e.g., NaOH/EtOH).

Key Reaction :

$$

\text{3-Bromo-2-trifluoromethylphenylboronic acid} + \text{Ethyl 4-bromo-4-oxobutyrate} \xrightarrow{\text{Pd(PPh₃)₄, Base}} \text{Ethyl 4-(3-Bromo-2-trifluoromethylphenyl)-4-oxo-butyrate} \xrightarrow{\text{Hydrolysis}} \text{Target Acid}

$$

- Precise control over aryl substituent positions.

- Compatible with electron-deficient arenes.

Meldrum’s Acid-Based Cyclocondensation

This method utilizes Meldrum’s acid derivatives to build the keto acid backbone.

Steps:

Synthesis of Brominated Meldrum’s Acid Derivative :

- React bromoacetic acid with Meldrum’s acid to form γ-bromo-β-keto Meldrum’s acid.

Cyclocondensation with Δ²-Thiazoline :

- React the Meldrum’s acid derivative with a Δ²-thiazoline containing the 3-bromo-2-trifluoromethylphenyl group.

- Hydrolyze the product under acidic conditions to yield the keto acid.

Key Reaction :

$$

\text{γ-Bromo-β-keto Meldrum’s acid} + \text{3-Bromo-2-trifluoromethylphenyl-Δ²-thiazoline} \xrightarrow{\text{TFA, 140°C}} \text{Cyclized Intermediate} \xrightarrow{\text{HCl Hydrolysis}} \text{Target Acid}

$$

Notes :

- Requires synthesis of specialized thiazoline intermediates.

- Efficient for scalability but involves multi-step synthesis.

Direct Bromination of Aryl Acetylpropionic Acid

Adapted from the synthesis of 3-bromo-4-(4-chlorophenyl)-4-oxo-butyric acid (ChemicalBook), this method focuses on brominating the aryl ring post-keto acid formation.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Bromination of Keto Acid | 70–85 | Simple, one-step reaction | Regioselectivity challenges |

| Suzuki Coupling | 60–75 | Precise substituent placement | Requires specialized boronic acid |

| Meldrum’s Acid Route | 50–65 | Scalable for industrial use | Multi-step synthesis; complex intermediates |

| Direct Bromination | 65–80 | Utilizes common reagents | Competing side reactions (chain bromination) |

化学反応の分析

Types of Reactions

4-(3-Bromo-2-trifluoromethylphenyl)-4-oxo-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .

科学的研究の応用

Medicinal Chemistry

Neurodegenerative Disease Treatment

One of the significant applications of this compound is in the treatment of neurodegenerative diseases. Research indicates that derivatives of 4-oxo-butyric acid can act as inhibitors of kynureninase and kynurenine-3-hydroxylase, enzymes involved in the metabolism of kynurenine, which is linked to several neurological conditions. These compounds have shown promise in preclinical studies for treating diseases such as Alzheimer's, Parkinson's, and Huntington's disease by potentially modulating neuroinflammation and neuroprotection mechanisms .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies have demonstrated that certain brominated analogs exhibit significant activity against Gram-negative bacteria by disrupting their virulence mechanisms. This application is particularly relevant in the development of new antibiotics as resistance to existing drugs becomes a growing concern .

Agricultural Applications

Pesticide Development

In agricultural research, 4-(3-Bromo-2-trifluoromethylphenyl)-4-oxo-butyric acid has been investigated for its potential use as a pesticide. Its structural characteristics allow for modifications that can enhance its efficacy against specific pests while minimizing environmental impact. The fluorinated phenyl group contributes to increased lipophilicity, which may improve the compound's ability to penetrate biological membranes in target organisms .

Material Science

Polymer Chemistry

The introduction of 4-(3-Bromo-2-trifluoromethylphenyl)-4-oxo-butyric acid into polymer formulations has been studied for enhancing material properties. The compound's ability to act as a building block for fluorinated polymers can lead to materials with improved thermal stability and chemical resistance. These properties are crucial for applications in coatings, adhesives, and other industrial materials where durability is essential .

Case Studies

作用機序

The mechanism of action of 4-(3-Bromo-2-trifluoromethylphenyl)-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activity, protein function, and other cellular processes .

類似化合物との比較

Comparison with Structural Analogues

Substituent Effects on Reactivity and Physicochemical Properties

Aromatic Substitution Patterns

The position and nature of substituents on the phenyl ring significantly influence reactivity:

- 4-(4-Bromophenyl)-4-oxo-butyric acid derivatives (): The para-bromo substituent facilitates Suzuki-Miyaura couplings, as seen in the synthesis of arylboronic acid intermediates . In contrast, the meta-bromo and ortho-CF₃ groups in the target compound may direct electrophilic substitution to specific positions, altering reaction pathways.

- 4-(2,4-Dimethylphenyl)-4-oxo-butyric acid (): Methyl groups are electron-donating, increasing ring electron density compared to the target compound’s electron-withdrawing CF₃ group. This difference impacts acidity (pKa ~4.45 for dimethylphenyl vs. lower pKa for CF₃-containing compounds) and solubility .

Halogen Effects

- 4-(3-Amino-5-chlorobenzofuran-2-yl)-4-oxo-butyric acid (): Chlorine’s smaller atomic radius compared to bromine reduces steric hindrance but provides weaker leaving-group ability. Bromine’s higher atomic weight may enhance lipophilicity, influencing bioavailability .

- 4-(4-Iodophenyl)-4-oxo-butyric acid (): Iodine’s polarizability and larger size increase molecular weight (304.08 g/mol vs.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | pKa (Predicted) | Key Substituents |

|---|---|---|---|---|

| Target Compound | ~283.07 | Not reported | ~3.8–4.2 | 3-Br, 2-CF₃ |

| 4-(4-Iodophenyl)-4-oxo-butyric acid | 304.08 | 180.5–181.8 | 4.45 | 4-I |

| 4-(2,4-Dimethylphenyl)-4-oxo-butyric acid | 206.24 | Not reported | 4.45 | 2,4-CH₃ |

| 4-(5-Methyl-2-methylsulfanyl-phenyl)-4-oxo-butyric acid | 254.34 | Not reported | Not reported | 5-CH₃, 2-SCH₃ |

生物活性

4-(3-Bromo-2-trifluoromethylphenyl)-4-oxo-butyric acid is a synthetic compound belonging to the family of 4-oxo-butyric acids, which are recognized for their diverse biological activities and therapeutic potential. The unique structural features of this compound, including the presence of a bromine atom and a trifluoromethyl group, significantly influence its biological behavior and interaction with various molecular targets.

- Molecular Formula: C₁₁H₈BrF₃O₃

- Molecular Weight: Approximately 323.08 g/mol

- Structure Features:

- Bromo substituent enhances reactivity.

- Trifluoromethyl group increases lipophilicity and metabolic stability.

The biological activity of 4-(3-Bromo-2-trifluoromethylphenyl)-4-oxo-butyric acid is attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into biological membranes. The ketone and carboxylic acid functionalities enable hydrogen bonding and electrostatic interactions, which are crucial for binding affinity and specificity towards biological targets.

Antimicrobial and Anti-inflammatory Properties

Research indicates that derivatives of 4-oxo-butyric acids, including this compound, may exhibit antimicrobial and anti-inflammatory activities. Studies have shown that similar compounds can inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions such as arthritis .

Neuroprotective Effects

Investigations into the neuroprotective properties of 4-(3-Bromo-2-trifluoromethylphenyl)-4-oxo-butyric acid reveal its potential role in modulating pathways associated with neurodegenerative diseases. Specifically, it may act as an inhibitor of kynureninase, an enzyme linked to neurological disorders. This inhibition could mitigate neuroinflammation and oxidative stress, common factors in conditions like Alzheimer's disease .

Study on Kynurenine Pathway Inhibition

A study explored the effects of compounds structurally similar to 4-(3-Bromo-2-trifluoromethylphenyl)-4-oxo-butyric acid on the kynurenine pathway. It was found that these compounds could effectively inhibit kynureninase activity, leading to reduced levels of neurotoxic metabolites associated with neurodegeneration. The results suggest that this compound may serve as a therapeutic agent in managing neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-(3-trifluoromethylphenyl)-4-oxo-butyric acid | Contains amino group; different halogen | Amino group may enhance solubility and bioactivity |

| 2-Amino-4-(3-chlorophenyl)-4-oxo-butyric acid | Chlorine instead of bromine | Different halogen may impact reactivity |

| 3-Bromo-4-(4-chloro-phenyl)-4-oxo-butyric acid | Additional chloro substituent on phenyl ring | Potentially different biological activity profile |

The presence of both bromine and trifluoromethyl groups in 4-(3-Bromo-2-trifluoromethylphenyl)-4-oxo-butyric acid distinguishes it from similar compounds, potentially enhancing its lipophilicity and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。